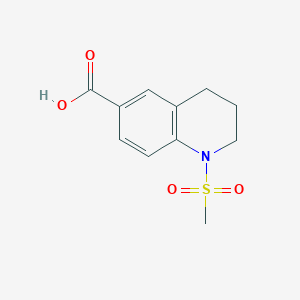

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a sulfonyl group and a carboxylic acid group in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The following table summarizes key findings regarding its anticancer properties:

Key Insights:

- The compound's sulfonyl group significantly enhances its binding affinity to the BH3-binding groove of MCL-1 .

- Variations in the sulfonyl moiety can lead to substantial increases in inhibitory potency; for instance, modifications resulted in over a 73-fold enhancement in inhibition .

Synthesis and Development

The synthesis of this compound has been streamlined to allow for efficient production. The compound can be synthesized through straightforward chemical reactions involving readily available precursors . This accessibility is crucial for ongoing research and potential clinical applications.

Case Studies

Several case studies illustrate the compound's utility in cancer research:

- In vitro Studies on Cancer Cell Lines : A study by Jeyaseelan et al. demonstrated that derivatives of tetrahydroquinoline showed promising selective anticancer properties when tested against multiple human cancer cell lines .

- Targeting MCL-1 : Research published in Wiley Periodicals detailed the discovery of this compound as a new chemotype targeting MCL-1, emphasizing its potential role in overcoming drug resistance in cancer therapies .

- Bioactivity Assessment : Aladdin Scientific's evaluation indicated that this compound could serve as a lead molecule for developing new anticancer drugs due to its significant bioactivity against various cancer types .

Wirkmechanismus

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds like quinoline and isoquinoline share the core structure but lack the sulfonyl and carboxylic acid groups, resulting in different chemical properties and applications.

Sulfonyl-Containing Compounds: Compounds like methanesulfonic acid and sulfonamides have similar sulfonyl groups but differ in their overall structure and reactivity.

Carboxylic Acid Derivatives: Compounds like benzoic acid and salicylic acid contain carboxylic acid groups but differ in their aromatic core structures.

The uniqueness of this compound lies in the combination of its quinoline core with both sulfonyl and carboxylic acid groups, providing a versatile platform for various chemical reactions and applications.

Biologische Aktivität

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS No. 852916-95-1) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the MCL-1 protein, which plays a crucial role in cancer cell survival. This article provides a detailed overview of its biological activity, including research findings and case studies.

- Molecular Formula : C₁₁H₁₃N₁O₄S

- Molecular Weight : 255.29 g/mol

- Structure : The compound features a tetrahydroquinoline core with a carboxylic acid and a methylsulfonyl group attached.

Inhibition of MCL-1

MCL-1 is a member of the BCL-2 family of proteins that regulates apoptosis. Overexpression of MCL-1 is linked to various cancers and resistance to chemotherapy. Recent studies indicate that this compound acts as an effective inhibitor of MCL-1 by targeting the BH3-binding groove. This inhibition can lead to apoptosis in cancer cells that overexpress MCL-1.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the sulfonyl moiety can significantly enhance the inhibitory potency against MCL-1. For instance, substituting a phenylsulfonyl group with a more complex sulfonyl structure resulted in over a 73-fold increase in inhibition efficacy. This highlights the importance of chemical structure in determining biological activity and suggests avenues for further optimization.

Study on Anticancer Activity

A study published in December 2022 explored the effectiveness of various sulfonylated tetrahydroquinoline derivatives against MCL-1. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines with high MCL-1 expression levels. These findings support the potential use of this compound as a therapeutic agent in cancer treatment.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.45 | HeLa |

| Modified Derivative | 0.06 | HeLa |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Preliminary studies indicate that it has favorable solubility and stability profiles which are critical for oral bioavailability.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-17(15,16)12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCCCWZONRAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.